molecular formula C16H17N5 B601012 alpha-Desmethyl Anastrozole CAS No. 1215780-15-6

alpha-Desmethyl Anastrozole

Número de catálogo: B601012
Número CAS: 1215780-15-6
Peso molecular: 279.35
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-Desmethyl Anastrozole is a chemical compound closely related to Anastrozole, a well-known aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer. The molecular formula of this compound is C16H17N5, and it has a molecular weight of 279.34 g/mol . This compound is often studied as an impurity or a metabolite of Anastrozole.

Métodos De Preparación

The synthesis of Alpha-Desmethyl Anastrozole involves several steps, typically starting from commercially available precursors. One common synthetic route includes the reaction of 1,3-benzenediacetonitrile with 1H-1,2,4-triazole under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like chloroform or methanol and may require temperature control to optimize yield and purity.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Alpha-Desmethyl Anastrozole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Breast Cancer Treatment
    • Mechanism of Action : Alpha-Desmethyl Anastrozole functions by inhibiting aromatase, an enzyme critical for estrogen production. This results in decreased estrogen levels, which is beneficial for patients with estrogen receptor-positive breast cancer .
    • Case Studies : Clinical studies have demonstrated that patients treated with Anastrozole show significant reductions in estrone and estradiol levels, correlating with improved outcomes in early-stage breast cancer .
  • Resistance Mechanisms
    • Acquired Resistance : Research indicates that some breast cancer cells develop resistance to Anastrozole over time. Studies involving resistant cell lines have shown that alterations in signaling pathways, such as the PI3K/Akt/mTOR pathway, can contribute to this resistance. Combining this compound with inhibitors targeting these pathways has been proposed as a strategy to restore sensitivity to treatment .
  • Preventive Applications
    • Risk Reduction : The use of Anastrozole, and by extension its metabolite this compound, has been explored for breast cancer prevention in high-risk populations. The IBIS-II trial reported a significant reduction in breast cancer incidence among postmenopausal women taking Anastrozole compared to placebo .

Table 1: Summary of Clinical Findings on this compound

Study ReferencePopulationTreatmentKey Findings
Early-stage breast cancer patientsAnastrozoleSignificant estrogen suppression associated with reduced early breast cancer events
Resistant breast cancer cell linesAnastrozole + Akt/mTOR inhibitorsOvercoming resistance improved treatment efficacy
High-risk postmenopausal womenAnastrozole vs. placebo58% reduction in invasive ER-positive breast cancer incidence

Table 2: Comparison of Estrogen Suppression by Aromatase Inhibitors

InhibitorEstrone Suppression (%)Estradiol Suppression (%)
Anastrozole81.084.9
Letrozole84.387.8

Mecanismo De Acción

The mechanism of action of Alpha-Desmethyl Anastrozole is similar to that of Anastrozole, as it also inhibits the enzyme aromatase. Aromatase is responsible for converting androgens to estrogens, and by inhibiting this enzyme, this compound reduces estrogen levels in the body . This reduction in estrogen levels is crucial in the treatment of hormone receptor-positive breast cancer, as it helps to slow the growth of estrogen-dependent tumors.

Comparación Con Compuestos Similares

Alpha-Desmethyl Anastrozole is unique compared to other similar compounds due to its specific structure and its role as a metabolite of Anastrozole. Similar compounds include:

    Anastrozole: The parent compound, widely used as an aromatase inhibitor in breast cancer treatment.

    Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

    Exemestane: A steroidal aromatase inhibitor that also reduces estrogen levels but has a different chemical structure.

This compound is particularly valuable in research due to its role in understanding the metabolism and pharmacokinetics of Anastrozole, providing insights into the drug’s efficacy and safety.

Actividad Biológica

Alpha-Desmethyl Anastrozole, a significant metabolite of Anastrozole, is primarily recognized for its role as an aromatase inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of Anastrozole and Its Metabolite

Anastrozole is widely used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It functions by selectively inhibiting the aromatase enzyme, which catalyzes the conversion of androgens to estrogens, thereby reducing estrogen levels that can stimulate tumor growth . this compound is a key metabolite formed during the metabolism of Anastrozole and retains similar pharmacological properties.

This compound operates through the following mechanisms:

  • Aromatase Inhibition : It inhibits the aromatase enzyme, leading to decreased estrogen synthesis in peripheral tissues and tumors. This reduction is crucial for managing estrogen-dependent cancers .
  • Estrogen Receptor Interaction : Recent studies suggest that Anastrozole can also bind directly to estrogen receptors, which may contribute to its efficacy beyond mere aromatase inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity:

  • Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 2 hours post-administration. Food intake can slightly alter absorption rates but does not significantly affect overall bioavailability .
  • Distribution : The compound has a volume of distribution indicating limited central nervous system penetration due to the action of P-glycoprotein efflux pumps .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4), leading to various inactive metabolites, with this compound being one of them .
  • Elimination : The elimination half-life allows for once-daily dosing, maintaining effective serum levels over extended periods .

Clinical Implications and Case Studies

This compound's clinical relevance is underscored by several studies:

  • Efficacy in Breast Cancer Treatment :
    • In a randomized trial comparing Anastrozole to Tamoxifen, patients receiving Anastrozole (including its metabolites) demonstrated a higher clinical benefit rate (59.1% vs. 45.6%) and longer time to progression (11.1 months vs. 5.6 months) .
  • Estrogen Suppression Correlation :
    • A matched case-control study indicated that lower levels of estrone and estradiol after six months of treatment were associated with reduced risk of early breast cancer events (EBCE). Notably, higher estradiol levels in the Anastrozole subgroup were linked to a threefold increase in EBCE risk .
  • Comparative Studies :
    • In trials assessing different aromatase inhibitors (AI), this compound showed distinct advantages in terms of tolerability and side effects profile compared to Tamoxifen, including lower rates of thromboembolic events but higher incidences of joint disorders .

Data Summary

ParameterThis compoundAnastrozole
MechanismAromatase inhibitorAromatase inhibitor
Peak Concentration Time2 hours2 hours
Volume of DistributionLimited CNS penetrationLimited CNS penetration
MetabolismCYP3A4CYP3A4
Clinical Benefit RateN/A59.1%
Time to ProgressionN/A11.1 months

Propiedades

IUPAC Name

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXANTDQIIXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720409
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215780-15-6
Record name Desmethyl anastrozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Desmethyl Anastrozole
Reactant of Route 2
Reactant of Route 2
alpha-Desmethyl Anastrozole
Reactant of Route 3
alpha-Desmethyl Anastrozole
Reactant of Route 4
alpha-Desmethyl Anastrozole
Reactant of Route 5
Reactant of Route 5
alpha-Desmethyl Anastrozole
Reactant of Route 6
alpha-Desmethyl Anastrozole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.